Trimethylsilane

Übersicht

Beschreibung

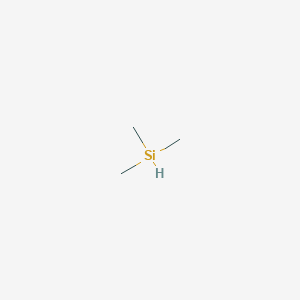

Trimethylsilane is a useful research compound. Its molecular formula is C3H10Si and its molecular weight is 74.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Trimethylsilane, also known as Silane, trimethyl-, Trimethysilane, or 2-Methyl-2-silapropane, is primarily used as a reagent in various chemical reactions . Its primary targets are the functional groups in organic substrates that it interacts with during these reactions .

Mode of Action

This compound interacts with its targets through a process known as hydrosilylation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of complex molecules, natural products, polymers, surfaces, and new materials . This compound plays a crucial role in these pathways, particularly in the insertion and transformation of functional groups .

Pharmacokinetics

It is known to be a colorless liquid that is classified as a hydrosilane since it contains an si-h bond .

Result of Action

The result of this compound’s action is the successful reduction of functional groups, hydrosilylation, and the facilitation of consecutive radical reactions . This leads to the synthesis of complex molecules, natural products, polymers, surfaces, and new materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with oxygen occurs spontaneously and slowly at ambient temperature to form siloxane . Furthermore, the use of this compound allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .

Biologische Aktivität

Trimethylsilane (TMS), a silane compound with the chemical formula , has garnered attention in various fields due to its unique properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, applications in medical devices, and implications in chemical synthesis.

Overview of this compound

This compound is primarily used as a reagent in organic synthesis and as a precursor in the production of silicon-containing materials. Its structure allows it to interact with biological systems, leading to various applications in pharmaceuticals and materials science.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of this compound, particularly when used as a plasma coating on medical devices. The following sections detail specific findings on its efficacy against various pathogens.

Case Study: TMS Plasma Coating

A study investigated the effects of this compound plasma coatings on denture materials. The results indicated that TMS coatings significantly reduced the adhesion of Candida albicans, a common pathogen associated with denture stomatitis. The study utilized contact angle measurements and EDS spectra to confirm successful coating and its impact on microbial adhesion:

| Parameter | Control Group | TMS Coated Group |

|---|---|---|

| Contact Angle (degrees) | 70 ± 5 | 110 ± 3 |

| C. albicans Adhesion Rate | High | Significantly Reduced |

The study concluded that TMS coatings modify the hydrophobicity of acrylic surfaces, thereby inhibiting microbial growth .

Synthesis Applications

This compound is also employed in synthesizing biologically active compounds. For instance, TMS chloride (TMSCl) has been used as a catalyst in the synthesis of substituted benzimidazoles, which exhibited notable antibacterial and antifungal activities.

Research Findings on Benzimidazole Synthesis

A research study reported the synthesis of various benzimidazole derivatives using TMSCl as a catalyst. The synthesized compounds were screened for antimicrobial activity against several pathogenic strains:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3g | 6.25 | Antibacterial |

| 3f | 6.25 | Antifungal |

| 3k | 6.25 | Antibacterial |

| 3m | 12.5 | Antifungal |

These findings suggest that TMSCl facilitates the formation of biologically active compounds with significant antimicrobial properties .

The antimicrobial activity of this compound may be attributed to its ability to alter cell membrane integrity or inhibit essential cellular processes in microorganisms. The presence of silanol groups from TMS can enhance interactions with microbial surfaces, leading to increased efficacy against pathogens.

In Vitro Studies

In vitro assays have shown that TMS can affect cell viability and proliferation rates in various cell types. For instance, endothelial cells cultured on TMS-coated surfaces exhibited improved proliferation compared to controls, indicating potential applications in tissue engineering .

Wissenschaftliche Forschungsanwendungen

Semiconductor Industry

Chemical Vapor Deposition (CVD)

Trimethylsilane is primarily used in the semiconductor industry as a precursor for depositing dielectric and barrier layers through plasma-enhanced chemical vapor deposition (PE-CVD). The Si-H bond in TMS is reactive, allowing it to participate effectively in deposition processes. Its use in depositing titanium silicon carbon (TiSiCN) hard coatings via plasma-enhanced magnetron sputtering (PEMS) has also been reported, highlighting its importance in producing high-performance coatings .

Low-Pressure Chemical Vapor Deposition (LP-CVD)

TMS is utilized for depositing silicon carbide (SiC) coatings at low temperatures (<1000 °C) via LP-CVD. This method is advantageous for applications requiring high thermal stability and hardness .

Organic Synthesis

Radical-Based Reagent

this compound has gained recognition as a radical-based reagent in organic chemistry. It facilitates various reactions such as hydrosilylation, where TMS can react with olefins to form silanes. This process is characterized by excellent yields and selectivity under mild conditions . The strategic role of TMS in polymerization processes, especially photo-induced radical polymerization of olefins and cationic polymerization of epoxides, has been emphasized in recent studies .

Functional Group Modifications

TMS is employed for the reduction of nitroxides to secondary amines and for the conversion of phosphine sulfides to phosphines. Its ability to undergo radical-based transformations makes it a valuable tool in synthetic organic chemistry .

Coating Technologies

Plasma Nanocoatings

Research indicates that TMS can be used to create plasma nanocoatings on stainless steel substrates, enhancing their chemical stability and corrosion resistance. These coatings are deposited using direct current (DC) and radio frequency (RF) glow discharges, demonstrating TMS's utility in improving material properties .

Case Study 1: Semiconductor Coatings

In a study on the deposition of TiSiCN coatings using TMS, researchers found that the coatings exhibited superior hardness and thermal stability compared to those produced with other silicon precursors. The ability of TMS to form strong bonds with substrate materials contributed significantly to the performance of the coatings.

Case Study 2: Organic Synthesis Applications

A series of experiments demonstrated the effectiveness of TMS in hydrosilylation reactions. For example, when applied to electron-rich olefins, TMS yielded silanes with high regioselectivity and excellent overall yields, showcasing its potential in developing new synthetic methodologies .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Semiconductor Industry | PE-CVD for dielectric layers | High performance, thermal stability |

| PEMS for TiSiCN hard coatings | Enhanced hardness | |

| Organic Chemistry | Radical-based reagent for functional modifications | High yields, mild reaction conditions |

| Hydrosilylation of olefins | Excellent regioselectivity | |

| Coating Technologies | Plasma nanocoatings | Improved corrosion resistance |

Eigenschaften

IUPAC Name |

trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10Si/c1-4(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDJYEQOELDLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110477-51-5 | |

| Record name | Silane, trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110477-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

74.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor, Colorless compressed gas with a mild repulsive odor; [Linde Gas MSDS] | |

| Record name | Silane, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

993-07-7 | |

| Record name | Trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.